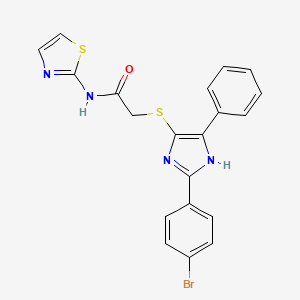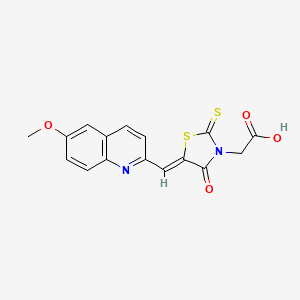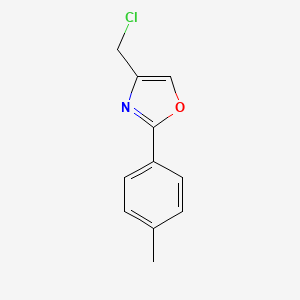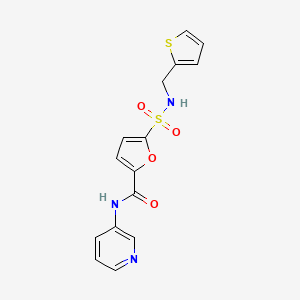
2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups, including an imidazole ring, a thiazole ring, and an acetamide group . It contains aromatic rings, which contribute to its stability and reactivity .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and includes an imidazole ring attached to a thiazole ring via a sulfur atom . The compound also contains a bromophenyl group and a phenyl group attached to the imidazole ring, and an acetamide group attached to the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the presence of various functional groups. For example, the presence of aromatic rings, a bromine atom, and an acetamide group can influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related compounds involves the reaction of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles, leading to the formation of aminothiazole, amino-oxazole, and benzo[d]thiazol-2-ylthio derivatives among others. These compounds display good antimicrobial activity, with certain derivatives showing high activity against various strains. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, have been used to predict the properties of these compounds, providing a correlation between experimental and theoretical data (Fahim & Ismael, 2019).
Antimicrobial and Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their potential antitumor activity against a variety of human tumor cell lines. Some compounds have shown considerable anticancer activity against certain cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Yurttaş, Tay, & Demirayak, 2015). Another study focused on the synthesis of acetamide derivatives and their evaluation for anticancer activities, with some compounds displaying reasonable activity against screened cancer types, especially against melanoma-type cell lines (Duran & Demirayak, 2012).
Chemical Reactivity and Applications
The chemical reactivity of thioureido-acetamides has been explored for the synthesis of various heterocycles through one-pot cascade reactions. These materials serve as precursors for the synthesis of imidazo[1,2-c]pyrimidines and other heterocycles, demonstrating excellent atom economy and providing new access to these important compounds (Schmeyers & Kaupp, 2002).
Acidity Constants and Protonation Studies
The acidity constants of related acetamide derivatives have been determined, revealing insights into the protonation behaviors of these compounds. This study found that the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring, indicating the compound's complex chemical behavior (Duran & Canbaz, 2013).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine. For example, similar compounds have shown significant biological activities, which suggests that this compound could also have potential therapeutic applications .
Propiedades
IUPAC Name |
2-[[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS2/c21-15-8-6-14(7-9-15)18-24-17(13-4-2-1-3-5-13)19(25-18)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSPVSHQRNHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2672890.png)
![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)


![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2672896.png)

![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B2672901.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2672907.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2672908.png)
![N-(3-chloro-2-fluorophenyl)-2-(5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2672909.png)

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2672912.png)